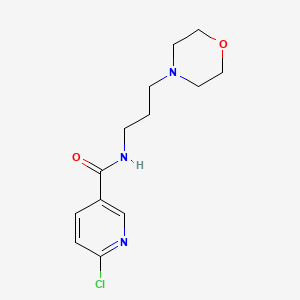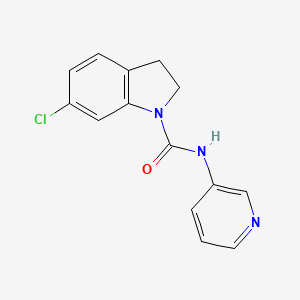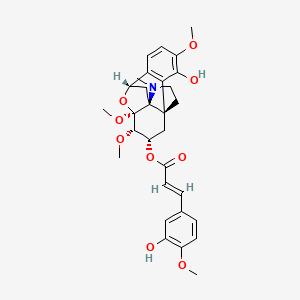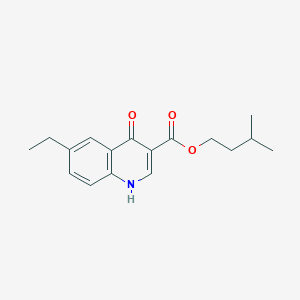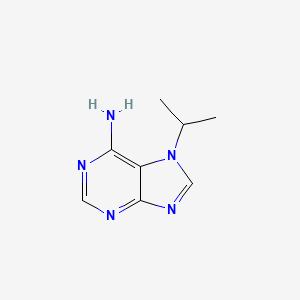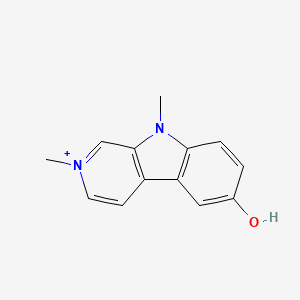
6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium is a heterocyclic compound with the molecular formula C13H13N2O . It belongs to the beta-carboline family, which is known for its broad spectrum of biological activities. This compound is characterized by a pyridoindole structure, which is a common feature in many naturally occurring alkaloids .
Preparation Methods
The synthesis of 6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium typically involves the construction of the beta-carboline scaffold. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the beta-carboline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro-beta-carbolines .
Scientific Research Applications
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) activity, which increases dopamine content and provides neuroprotective effects . The compound also stimulates the expression of neurotrophic factors, which promote neurite outgrowth and protect dopaminergic neurons . These effects are mediated through pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway .
Comparison with Similar Compounds
6-Hydroxy-2,9-dimethyl-9H-beta-carbolin-2-ium can be compared with other beta-carboline derivatives, such as:
9-Methyl-beta-carboline: This compound also inhibits monoamine oxidase activity and has neuroprotective properties.
6-Methoxy-beta-carboline: Similar to this compound, this compound is studied for its potential as a cholinesterase inhibitor.
The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13N2O+ |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2,9-dimethylpyrido[3,4-b]indol-2-ium-6-ol |
InChI |
InChI=1S/C13H12N2O/c1-14-6-5-10-11-7-9(16)3-4-12(11)15(2)13(10)8-14/h3-8H,1-2H3/p+1 |
InChI Key |
OEJPDCAOADNKRJ-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C3=C1C=[N+](C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



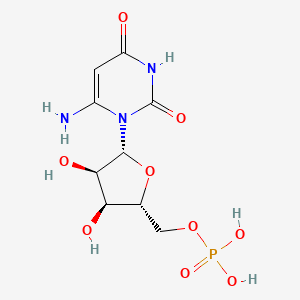
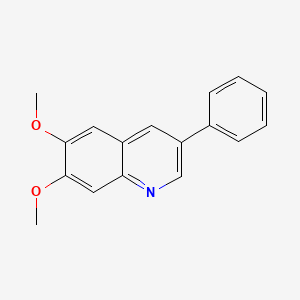
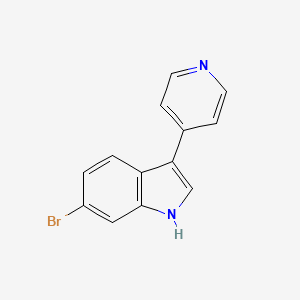
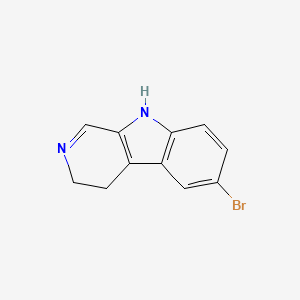
![6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B10845228.png)

![6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B10845234.png)
